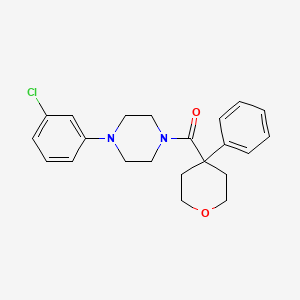
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine (CPCP) is an organic compound belonging to the piperazine class of compounds. It is a white crystalline solid that is soluble in water and other organic solvents. It is used in the synthesis of various pharmaceuticals, pesticides, and industrial chemicals. It is also used as a starting material in the synthesis of various heterocyclic compounds.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been used in various scientific research applications. It has been used in the synthesis of new heterocyclic compounds and as a starting material for the synthesis of various pharmaceuticals, pesticides, and industrial chemicals. It has also been used in the synthesis of a variety of organic compounds and as a reagent in organic reactions.
Mécanisme D'action
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is a proton-donating compound that can act as a Lewis acid. It can be used to catalyze a variety of organic reactions. It can also act as a nucleophilic catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects or to be carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is a relatively stable compound that is soluble in water and other organic solvents. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is not very soluble in polar solvents and can be difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving 1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine. It could be used as a starting material in the synthesis of various heterocyclic compounds. It could also be used as a reagent in the synthesis of various organic compounds. It could also be used as a catalyst in organic reactions. Additionally, it could be used in the development of new pharmaceuticals, pesticides, and industrial chemicals. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is produced by the reaction of 3-chlorophenol and 4-phenyloxane-4-carbonyl chloride in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of 80-90°C. The reaction is carried out under an inert atmosphere such as nitrogen or argon.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-7-4-8-20(17-19)24-11-13-25(14-12-24)21(26)22(9-15-27-16-10-22)18-5-2-1-3-6-18/h1-8,17H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDOFPPKGZHZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![1-cyclohexyl-3-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562721.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)


![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)